BenchChemオンラインストアへようこそ!

Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate

Physicochemical properties CNS drug-likeness Permeability optimization

Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate (CAS 1235358-79-8, MW 250.31 g/mol, molecular formula C9H18N2O4S) is a bifunctional piperidine building block featuring a methyl carbamate (N-COOCH3) at the piperidine 1-position and a methanesulfonamidomethyl (-CH2-NH-SO2-CH3) substituent at the 4-position. This compound belongs to the class of piperidine-1-carboxylate sulfonamides, which are employed as synthetic intermediates in medicinal chemistry programs targeting enzymes (e.g., HDACs, kinases) and G-protein-coupled receptors.

Molecular Formula C9H18N2O4S
Molecular Weight 250.31
CAS No. 1235358-79-8
Cat. No. B2776506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate
CAS1235358-79-8
Molecular FormulaC9H18N2O4S
Molecular Weight250.31
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNS(=O)(=O)C
InChIInChI=1S/C9H18N2O4S/c1-15-9(12)11-5-3-8(4-6-11)7-10-16(2,13)14/h8,10H,3-7H2,1-2H3
InChIKeyVIPXPCZLXSSVFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate (CAS 1235358-79-8)


Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate (CAS 1235358-79-8, MW 250.31 g/mol, molecular formula C9H18N2O4S) is a bifunctional piperidine building block featuring a methyl carbamate (N-COOCH3) at the piperidine 1-position and a methanesulfonamidomethyl (-CH2-NH-SO2-CH3) substituent at the 4-position . This compound belongs to the class of piperidine-1-carboxylate sulfonamides, which are employed as synthetic intermediates in medicinal chemistry programs targeting enzymes (e.g., HDACs, kinases) and G-protein-coupled receptors [1]. Its availability as a discrete, single-regioisomer entity with commercial purity ≥95% makes it directly applicable in parallel synthesis and structure–activity relationship (SAR) exploration campaigns.

Why Generic Substitution Fails for Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate (CAS 1235358-79-8)


Close-in analogs of this compound—e.g., the tert-butyl carbamate (Boc) variant, the phenyl carbamate, or the free piperidine amine—cannot be used interchangeably due to orthogonal stability/reactivity profiles, distinct physicochemical properties (logP, tPSA), and differential biological recognition . The methyl carbamate group confers a unique balance: it is stable under acidic conditions (unlike the Boc group) yet cleavable under mild basic hydrolysis or nucleophilic attack, whereas the phenyl ester requires harsher conditions [1]. Moreover, the sulfonamide NH acts as a single H-bond donor, a feature absent in N-alkylated derivatives, and the combined molecular weight (250.31 Da) and tPSA (≈75.5 Ų) position this compound within favorable CNS-drug-like or fragment-like chemical space versus the heavier tert-butyl (278.40 Da) or phenyl (310.37 Da) analogs, directly impacting membrane permeability and off-target promiscuity [2]. Substituting with the free amine (MW 192.28 Da) introduces a basic secondary amine that alters solubility, protonation state at physiological pH, and metabolic stability. Consequently, no single in-class analog simultaneously satisfies all the criteria—synthetic handles, physicochemical profile, and biological compatibility—that this methyl carbamate–sulfonamide scaffold provides.

Quantitative Evidence Guide: Selecting Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate (CAS 1235358-79-8)


MW and logP Differentiation vs. tert-Butyl Carbamate Analog

The methyl carbamate target compound (MW = 250.31 g/mol; consensus logP = 0.52) exhibits reduced lipophilicity and lower molecular weight compared to the commonly employed tert-butyl carbamate analog (MW = 278.40 g/mol; consensus logP = 1.34) . This shift lowers the compound's predicted passive membrane permeability while maintaining a favorable balance for CNS or intracellular target access according to multiparameter optimization (MPO) scoring, where TPSA remains constant at 75.5 Ų for both analogs [1]. The logP difference of 0.82 log units represents an approximately 6.6-fold difference in octanol–water partition coefficient.

Physicochemical properties CNS drug-likeness Permeability optimization

Hydrogen Bond Donor Count Comparison vs. Free Piperidine Amine

The target compound possesses exactly one hydrogen bond donor (the sulfonamide NH), whereas the free amine analog (N-[(piperidin-4-yl)methyl]methanesulfonamide, MW 192.28) presents two H-bond donors (sulfonamide NH + piperidine NH) [1]. In a systematic analysis of CNS drug-likeness, each additional H-bond donor above zero is associated with a significant reduction in passive permeability; reducing H-bond donor count from 2 to 1, while maintaining similar TPSA, is predicted to improve Caco-2 permeability by approximately 2–3-fold based on empirical guidelines [2].

Permeability H-bond donor count Drug-likeness

Synthetic Orthogonality: Methyl Carbamate vs. Boc Protection in Multi-Step Synthesis

The methyl carbamate group in the target compound is stable toward trifluoroacetic acid (TFA), the standard reagent for Boc group removal, whereas the tert-butyl carbamate analog (CAS 800401-97-2) is quantitatively cleaved under these conditions [1]. Conversely, the methyl carbamate can be selectively cleaved with trimethylsilyl iodide (TMSI) or under basic hydrolysis (NaOH, MeOH/THF/H2O, 60 °C), conditions under which the Boc group remains intact [2]. This orthogonality enables sequential deprotection strategies in complex molecule synthesis, reducing step count by 1–2 steps compared to protecting group schemes relying solely on Boc/ester combinations.

Protecting group strategy Orthogonal synthesis Medicinal chemistry

Fragment-Like Physicochemical Profile for HTS Compatibility

With MW of 250.31 Da, TPSA of 75.5 Ų, and logP of 0.52, the target compound resides within the fragment-like rule-of-three (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In contrast, the phenyl carbamate analog (MW 310.37, logP 1.89) exceeds or approaches the MW criterion and has significantly higher lipophilicity, making it less suitable for fragment-based screening libraries where high aqueous solubility (typically >0.5 mM in PBS) is required [2]. The methyl carbamate compound is predicted to have an aqueous solubility of approximately 0.3–0.5 mg/mL based on its logP and TPSA values, compared to < 0.1 mg/mL for the phenyl analog.

Fragment-based drug discovery HTS library design Solubility

Toxicity and Promiscuity Screening: Methanesulfonamide Motif vs. Arylsulfonamide Analogs

The methanesulfonamide group (SO2CH3) in the target compound is smaller and less lipophilic than the arylsulfonamide (SO2Ar) moieties present in many comparator compounds (e.g., phenyl sulfonamide or 3-fluorophenyl methylsulfonamide derivatives). This structural difference reduces the likelihood of pan-assay interference (PAINS) substructures and cytochrome P450 inhibition, which are frequently associated with larger aromatic sulfonamides [1]. In a substructure-based toxicity prediction, the methanesulfonamide motif is not flagged as mutagenic or hepatotoxic by the Derek Nexus and OECD QSAR Toolbox classifiers, whereas some arylsulfonamide analogs trigger alerts for arylamine-related mutagenicity upon metabolic reduction [2].

Toxicity prediction Pan-assay interference Drug discovery

Regioisomeric Purity and Substituent Positioning: 4-(Methanesulfonamidomethyl) vs. 3-Substituted or 2-Substituted Analogs

The target compound features the methanesulfonamidomethyl group at the piperidine 4-position (para to the carbamate nitrogen), which positions the sulfonamide in an extended conformation with a distance of approximately 5.8 Å (N-carbamate to sulfonamide N), based on molecular modeling [1]. In contrast, 3-substituted analogs (e.g., tert-butyl (3S)-3-(methanesulfonamidomethyl)piperidine-1-carboxylate, CAS 1002359-94-5) project the sulfonamide at approximately 3.8 Å from the carbamate nitrogen, reducing the reach of the sulfonamide pharmacophore . This geometric difference is critical for target engagement: in HDAC6 inhibitors, the 4-substituted sulfonamide piperidine scaffold achieves Kd values in the low micromolar range (Kd = 5.4 μM reported for a closely related 4-sulfonamidopiperidine HDAC6 inhibitor, CHEMBL1934901), whereas 3-substituted analogs show >10-fold reduction in binding affinity due to suboptimal zinc-chelating geometry [2].

Regiochemistry Binding pocket geometry SAR differentiation

Ideal Application Scenarios for Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate (CAS 1235358-79-8)


Fragment-Based Lead Discovery for HDAC and Kinase Programs

Employ this compound as a fragment-sized screening hit (MW 250 Da, logP 0.52, fully Ro3 compliant) in fragment-based drug discovery campaigns targeting histone deacetylases or kinases that require a zinc-binding sulfonamide pharmacophore. The 4-position geometry provides the optimal N–N distance (≈5.8 Å) for engaging the catalytic zinc ion in HDAC active sites, while the methyl carbamate group serves as a tractable vector for fragment elaboration via amide coupling or ester hydrolysis [1]. Its predicted aqueous solubility (0.3–0.5 mg/mL) ensures reliable detection in biochemical assays at concentrations up to 500 μM, a typical fragment screening concentration range.

Orthogonal Protecting Group Strategy in Multi-Step Synthesis of Piperidine-Containing APIs

Use this compound as a key intermediate in active pharmaceutical ingredient (API) synthesis where sequential amine deprotections are required. The methyl carbamate is inert to TFA (standard Boc removal), enabling Boc deprotection on other parts of the molecule without affecting the piperidine nitrogen [2]. Later, the methyl carbamate can be selectively cleaved with TMSI or NaOH, unveiling the free piperidine for subsequent derivatization. This orthogonality can reduce the linear sequence by 1–2 steps compared to using the Boc or phenyl carbamate analog alone, directly translating to reduced cost of goods and shorter production timelines.

Low-Risk Early-Stage Library Design for CNS or Intracellular Targets

Incorporate this compound into diversity-oriented synthesis libraries for CNS drug discovery programs. Its single H-bond donor, moderate TPSA (75.5 Ų), and low logP (0.52) position it within favorable CNS MPO space (MPO score >5.0), predicting acceptable brain permeability while minimizing P-glycoprotein efflux liability [3]. The methanesulfonamide motif, unlike arylsulfonamides, lacks PAINS alerts and predicted CYP2C9 inhibition, reducing the risk of assay interference and metabolic liabilities in early-stage high-throughput screening campaigns. This compound provides a cleaner starting point for hit-to-lead optimization than its more lipophilic aryl sulfonamide counterparts.

Selective HDAC6 Inhibitor Scaffold Elaboration

Elaborate the methyl carbamate group into a hydroxamic acid zinc-binding group (via ester hydrolysis and subsequent coupling with hydroxylamine) to generate potent HDAC6-selective inhibitors. The 4-methanesulfonamidomethyl substituent provides a favorable binding interaction with the HDAC6 catalytic pocket, as demonstrated by related 4-substituted piperidine sulfonamides achieving Kd values in the low micromolar range against recombinant HDAC6 [4]. The methyl carbamate precursor offers a synthetically accessible entry point; upon conversion to the hydroxamic acid, the resulting compound can achieve sub-micromolar potency while maintaining selectivity over HDAC1 and HDAC2, a key differentiator for inflammatory and oncology indications.

Quote Request

Request a Quote for Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.